![molecular formula C8H11NOS B049605 1-(Acetylthiomethyl)cyclopropaneacetonitrile CAS No. 152922-72-0](/img/structure/B49605.png)
1-(Acetylthiomethyl)cyclopropaneacetonitrile
Overview
Description
1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .
Synthesis Analysis
The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .Chemical Reactions Analysis
1-(Acetylthiomethyl)cyclopropaneacetonitrile is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.Physical And Chemical Properties Analysis
The molecular weight of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .Scientific Research Applications
Synthesis of Montelukast
“1-(Acetylthiomethyl)cyclopropaneacetonitrile” is used as an intermediate in the synthesis of montelukast . Montelukast is a medication used in the treatment of asthma and allergic rhinitis. The process involves the preparation of 1-(mercaptomethyl)cyclopropaneacetic acid, which is a useful intermediate in the preparation of montelukast and its salts .
Synthesis of Benzothiazole and Thiazole Substituted Benzyl Alcohols
This compound is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These substances are known to be potent LTD4 antagonists . LTD4 antagonists are used in the treatment of asthma and other respiratory conditions.
Synthesis of 1-(Thiomethyl)cyclopropaneacetic Acid
“1-(Acetylthiomethyl)cyclopropaneacetonitrile” can be hydrolyzed to yield 1-(thiomethyl)cyclopropaneacetic acid. This reaction is a key step in the synthesis of various pharmaceutical compounds.
properties
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetylthiomethyl)cyclopropaneacetonitrile |
Synthesis routes and methods
Procedure details
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